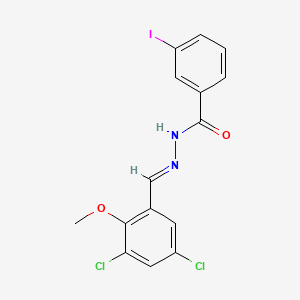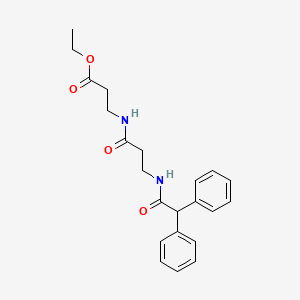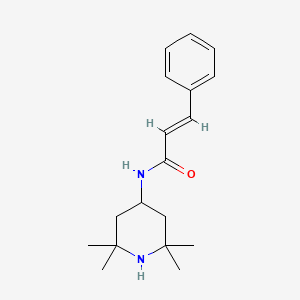![molecular formula C20H22IN3O2 B3857429 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857429.png)
4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide
Descripción general
Descripción
4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide, also known as BPH-715, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide exerts its effects through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide can increase the acetylation of histones, leading to changes in gene expression that can result in cell death, neuroprotection, or improved cardiac function.
Biochemical and Physiological Effects:
4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been found to have various biochemical and physiological effects, depending on the specific research area. In cancer research, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit tumor growth. In neuroprotection research, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been found to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In cardiovascular disease research, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been shown to improve cardiac function and reduce myocardial infarction size.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted gene expression changes. Additionally, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been found to have low toxicity in animal studies. However, one limitation of using 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective results.
Direcciones Futuras
There are several potential future directions for 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide research. One area of interest is the development of 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide as a cancer therapy, either alone or in combination with other drugs. Additionally, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide may have potential applications in neurodegenerative diseases and cardiovascular disease, as well as in epigenetic research. Further studies are needed to fully understand the potential of 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide in these areas.
Aplicaciones Científicas De Investigación
4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has shown potential in various biomedical research areas, including cancer therapy, neuroprotection, and cardiovascular disease. Studies have shown that 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular disease research, 4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide has been shown to improve cardiac function and reduce myocardial infarction size.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-N'-[(Z)-1-phenylbutan-2-ylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O2/c1-2-17(14-15-6-4-3-5-7-15)23-24-20(26)13-12-19(25)22-18-10-8-16(21)9-11-18/h3-11H,2,12-14H2,1H3,(H,22,25)(H,24,26)/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVKDBYFGAKKD-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CCC(=O)NC1=CC=C(C=C1)I)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)CCC(=O)NC1=CC=C(C=C1)I)/CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3857358.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)nicotinamide](/img/structure/B3857370.png)
![4-[2-(4-fluorophenoxy)ethyl]morpholine](/img/structure/B3857376.png)
![2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3857378.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)

![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
![N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3857412.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

